An In-depth Technical Guide to 2-Chloro-4'-fluorobenzophenone (CAS: 1806-23-1)
An In-depth Technical Guide to 2-Chloro-4'-fluorobenzophenone (CAS: 1806-23-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4'-fluorobenzophenone, a key chemical intermediate with significant applications in pharmaceutical synthesis and material science. This document details its physicochemical properties, synthesis, and analytical methodologies, presenting a valuable resource for professionals in organic synthesis and drug discovery.
Core Properties and Identification
2-Chloro-4'-fluorobenzophenone, with the CAS number 1806-23-1, is a halogenated aromatic ketone. Its unique molecular structure, featuring both a chlorine and a fluorine atom on the benzophenone framework, imparts desirable reactivity and stability for its role as a building block in the synthesis of more complex molecules.[1]
Table 1: Physicochemical and General Data
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈ClFO | [2][3][4] |
| Molecular Weight | 234.65 g/mol | [2][4] |
| Appearance | White to light yellow crystalline solid/powder | [2][3] |
| Melting Point | 60-63 °C | [3] |
| Boiling Point | 337.3 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.277 - 1.3 g/cm³ | [2][3] |
| Vapor Pressure | 0.000106 mmHg at 25°C | [2] |
| Flash Point | 157.8 ± 22.3 °C | [3] |
| Purity | Typically ≥98.0% | [1] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1806-23-1 |
| EINECS Number | 217-300-4 |
| PubChem CID | 74547 |
| Synonyms | (2-chlorophenyl)(4-fluorophenyl)methanone, o-chlorophenyl p-fluorophenyl ketone |
Synthesis of 2-Chloro-4'-fluorobenzophenone
The primary method for synthesizing 2-Chloro-4'-fluorobenzophenone is the Friedel-Crafts acylation reaction. This well-established method involves the reaction of fluorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[3]
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a general laboratory-scale synthesis of 2-Chloro-4'-fluorobenzophenone.
Materials:
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Fluorobenzene
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2-Chlorobenzoyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (anhydrous)
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Hydrochloric acid (concentrated)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
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Ice
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
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Addition of Reactants: Cool the suspension in an ice bath to 0 °C. Slowly add 2-chlorobenzoyl chloride to the stirred suspension. After the addition is complete, add fluorobenzene dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition of fluorobenzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude 2-Chloro-4'-fluorobenzophenone can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield a crystalline solid of high purity.
Analytical Characterization
The identity and purity of 2-Chloro-4'-fluorobenzophenone are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Table 3: Analytical Methods
| Technique | Purpose |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carbonyl, C-Cl, C-F). |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. |
| Gas Chromatography (GC) | Purity assessment and separation from impurities. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
While specific spectra for 2-Chloro-4'-fluorobenzophenone are not provided here, spectral data is available in various chemical databases. The expected ¹H NMR spectrum would show complex multiplets in the aromatic region. The IR spectrum would exhibit a characteristic strong absorption for the carbonyl (C=O) group.
Applications in Research and Development
2-Chloro-4'-fluorobenzophenone is a versatile intermediate with significant applications in:
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Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory agents.[1] Its halogenated structure allows for further functionalization to create complex drug molecules.
-
Material Science: Due to its ability to absorb UV radiation, it is used in the formulation of UV stabilizers for plastics and coatings, protecting them from degradation by sunlight.[1]
-
Agrochemicals: It is an intermediate in the production of certain agrochemicals, such as the fungicide Nuarimol.[3]
Safety and Handling
2-Chloro-4'-fluorobenzophenone is suspected of causing genetic defects (H341) and should be handled with appropriate safety precautions.[5]
Precautionary Statements:
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Obtain special instructions before use.[2]
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Do not handle until all safety precautions have been read and understood.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
If exposed or concerned, get medical advice/attention.[2]
-
Store locked up.[2]
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Dispose of contents/container to an approved waste disposal plant.[5]
For detailed safety information, refer to the Safety Data Sheet (SDS).
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-Chloro-4'-fluorobenzophenone.
Caption: General workflow for the synthesis and purification of 2-Chloro-4'-fluorobenzophenone.
